molecular formula C16H12BrN3 B1601698 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine CAS No. 67005-21-4

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B1601698
CAS No.: 67005-21-4
M. Wt: 326.19 g/mol
InChI Key: SMZYUUMTUYREMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group at the 4-position and a phenyl group at the 6-position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the desired carbon-carbon bond between the bromophenyl and phenyl groups .

Reaction Conditions:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., DMF), temperature (e.g., 60-80°C)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), temperature (e.g., room temperature)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol), temperature (e.g., 0-25°C)

Major Products

    Substitution: Substituted pyrimidine derivatives

    Oxidation: Pyrimidine N-oxides

    Reduction: Dihydropyrimidine derivatives

Scientific Research Applications

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine
  • 4-(3-Bromophenyl)-5-phenylpyrimidin-2-amine
  • 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both bromophenyl and phenyl groups enhances its potential for diverse chemical modifications and biological interactions, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(3-bromophenyl)-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZYUUMTUYREMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497685
Record name 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67005-21-4
Record name 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.